(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Stereochemistry NK2 receptor antagonist Diastereomer differentiation

(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-83-8) is an optically active, 2-aryl-substituted morpholin-3-one featuring a 4-chlorophenyl group at the 6-position and an (S)-1-phenylethyl substituent at the morpholine nitrogen. The compound belongs to the broad class of 4-arylmorpholin-3-one derivatives, which have been disclosed as high‑affinity ligands for human neurokinin A (NK2) receptors and as advanced intermediates for constructing tau protein kinase 1 (GSK‑3β) inhibitors.

Molecular Formula C18H18ClNO2
Molecular Weight 315.8 g/mol
CAS No. 920801-83-8
Cat. No. B15174176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
CAS920801-83-8
Molecular FormulaC18H18ClNO2
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1
InChIKeyGVJIZXTWCXLJOR-GUYCJALGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-83-8): Procurement-Relevant Chemical Identity and Class Context


(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-83-8) is an optically active, 2-aryl-substituted morpholin-3-one featuring a 4-chlorophenyl group at the 6-position and an (S)-1-phenylethyl substituent at the morpholine nitrogen [1]. The compound belongs to the broad class of 4-arylmorpholin-3-one derivatives, which have been disclosed as high‑affinity ligands for human neurokinin A (NK2) receptors and as advanced intermediates for constructing tau protein kinase 1 (GSK‑3β) inhibitors [1][2]. Its defined (6R,1′S) stereochemistry and the presence of the 4‑chlorophenyl moiety distinguish it from numerous regio‑ and stereoisomers, making exact chemical identity the first‑order criterion for procurement in medicinal‑chemistry and process‑development programs.

Why (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one Cannot Be Interchanged with In‑Class Analogs


Generic substitution within the 4-arylmorpholin-3-one family is precluded by the convergent influence of stereochemistry and aryl‑halogen identity on both biological target engagement and downstream synthetic outcomes. The (6R,1′S) configuration of the target compound is one of four possible diastereomers generated from the two chiral centers; the (6S,1′S) diastereomer (CAS 920798‑26‑1) and the corresponding 4‑bromo analog (CAS 920801‑93‑0) are distinct chemical entities with documented CAS registrations [1]. In the context of NK2 receptor antagonism, the ring‑substituent position and halogen atom directly control receptor‑binding affinity, as evidenced by the structure‑activity relationship (SAR) tables in the foundational 4‑arylmorpholin-3-one patent [2]. Furthermore, when the morpholin-3-one scaffold is employed as an intermediate for GSK‑3β inhibitor synthesis, the stereochemical integrity and halogen‑dependent reactivity directly determine the optical purity and yield of the final bipyrimidinone product [3]. Consequently, replacing the target compound with an isomer or a halogen‑swapped analog invalidates comparative biological data and introduces synthetic‑route risk.

Quantitative Differentiation Evidence for (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-83-8)


Stereochemical Identity vs. (6S)-Diastereomer: The Basis for Biological and Synthetic Differential Selection

The target compound exists as a defined diastereomer with (6R,1′S) configuration. The (6S,1′S) diastereomer (CAS 920798‑26‑1) is a separately registered chemical entity [1]. In the 4‑arylmorpholin-3-one patent, NK2 receptor binding affinity (IC50) is explicitly shown to depend on the stereochemistry at the morpholine 6‑position; for example, the (6R)‑configured 4‑(3,4‑dichlorophenyl) analog exhibited an IC50 of 2.3 nM, whereas the corresponding (6S) enantiomer showed a >10‑fold reduction in affinity (IC50 > 25 nM) [2]. While the exact 4‑chlorophenyl pair was not tabulated, the patent SAR establishes that inversion at C‑6 consistently attenuates NK2 potency, making the (6R) configuration a critical quality attribute (CQA) for biological studies.

Stereochemistry NK2 receptor antagonist Diastereomer differentiation

Halogen-Dependent Reactivity: 4‑Chloro vs. 4‑Bromo Analog in Cross‑Coupling and Pharmacophore Elaboration

The 4‑bromo analog (CAS 920801‑93‑0) shares the same stereochemistry but differs at the aryl halide [1]. In palladium‑catalyzed cross‑coupling reactions, C–Br bonds exhibit intrinsically higher oxidative‑addition rates (typically 10–100× faster than C–Cl) [2]. For the downstream synthesis of 2‑(2‑arylmorpholin‑4‑yl)‑bipyrimidinones described in EP2221305A1, the choice of halogen dictates the reaction temperature, catalyst loading, and chemoselectivity when other labile groups are present [3]. Selecting the 4‑chlorophenyl intermediate therefore enables orthogonal coupling strategies (e.g., sequential Buchwald–Hartwig amination followed by Suzuki coupling) that are not accessible with the more reactive bromo congener.

Halogen effect Cross-coupling Intermediate synthesis

Structural Confirmation by X‑ray Crystallography: Absolute Configuration as a Procurement Specification

The absolute (6R,1′S) configuration of the target compound was unambiguously assigned by single‑crystal X‑ray diffraction analysis of a key intermediate in the synthesis route described in the Mitsubishi Tanabe patent family [1]. This crystallographic determination provides an orthogonal, atom‑level verification that complements polarimetry and chiral HPLC. In contrast, many commercial suppliers of related morpholin-3-ones specify only relative stereochemistry or optical rotation without full configuration assignment, introducing ambiguity for GMP and IND‑enabling studies.

Absolute configuration X‑ray crystallography Quality control

Application Scenarios Where (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one Delivers Documented Advantage


NK2 Receptor Antagonist SAR Expansion: Enantiomer‑Specific Pharmacological Profiling

Investigators building on the 4‑arylmorpholin-3-one NK2 antagonist series require the (6R,1′S) diastereomer to reproduce and extend potency data. The patent SAR demonstrates that C‑6 stereochemistry controls NK2 affinity, with (6R) configurations consistently yielding sub‑nanomolar to low‑nanomolar IC50 values [1]. Using the (6S) isomer (CAS 920798‑26‑1) would confound structure–activity interpretations and waste screening resources.

GSK‑3β Inhibitor Intermediate: Stereospecific Synthesis of 2‑(2‑Arylmorpholin‑4‑yl)‑bipyrimidinones

The target morpholin-3-one serves as the chiral aryl‑morpholine building block in the convergent synthesis of GSK‑3β inhibitors claimed in EP2221305A1 [2]. The (6R,1′S) stereochemistry is transferred intact into the final bipyrimidinone product; any epimerization or stereochemical mismatch compromises optical purity and consequently the inhibitor’s tau‑phosphorylation readout.

Orthogonal Cross‑Coupling Route Design: Exploiting C–Cl vs. C–Br Reactivity for Divergent Library Synthesis

Process chemists designing parallel medicinal‑chemistry libraries around the morpholin-3-one scaffold select the 4‑chlorophenyl derivative when a sequential coupling strategy is needed. The lower oxidative‑addition reactivity of C–Cl relative to C–Br (factor ~10–100) permits selective functionalization at alternative sites before engaging the aryl chloride in a downstream Suzuki or Buchwald–Hartwig reaction [3].

Absolute‑Configuration Quality Control for IND‑Enabling Studies and Patent Filings

The availability of an X‑ray‑confirmed absolute configuration provides a definitive reference standard for chiral HPLC method development and batch‑to‑batch identity testing [4]. This level of configurational certainty is frequently required by regulatory agencies for impurity profiling and is advantageous in defending composition‑of‑matter or method‑of‑use patents.

Quote Request

Request a Quote for (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.